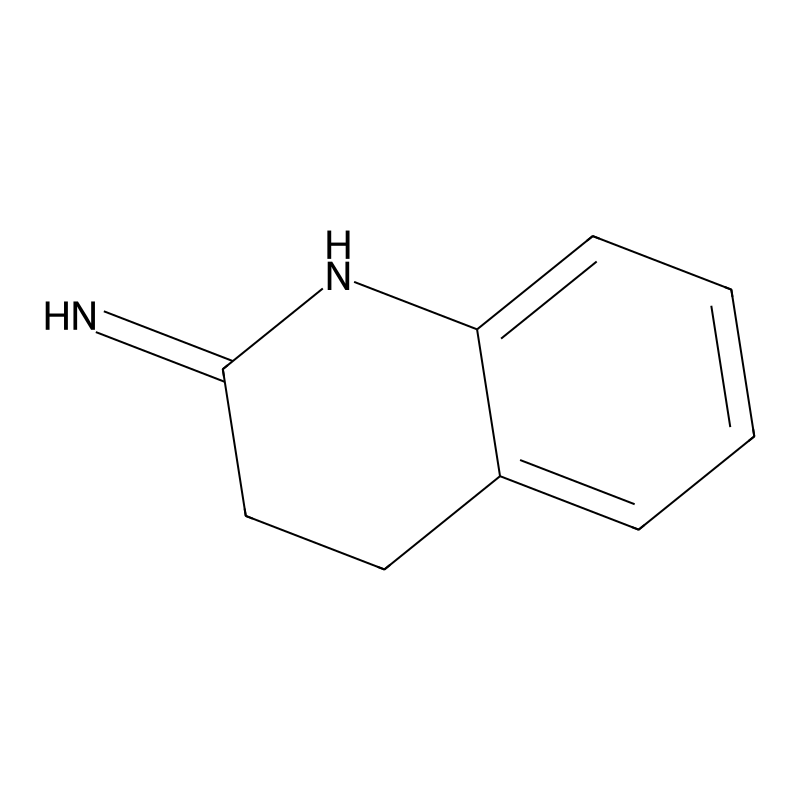

3,4-Dihydroquinolin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Intermediate

Due to its core structure, 2-Amino-3,4-dihydroquinoline might serve as a building block for synthesizing more complex molecules with various functionalities. These functionalities could be crucial for applications in medicinal chemistry, materials science, or other fields.

Scaffold for Drug Discovery

The quinoline ring system is a prevalent scaffold in many bioactive molecules []. 2-Amino-3,4-dihydroquinoline might be a starting point for researchers to design and synthesize novel compounds for drug discovery purposes. However, further studies are needed to explore its potential therapeutic effects.

3,4-Dihydroquinolin-2-amine is a nitrogen-containing heterocyclic compound characterized by a quinoline structure with a saturated ring. This compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, specifically at the 1 and 2 positions, with an amine group at the 2 position. The molecular formula is and it has a molecular weight of approximately 146.19 g/mol. Dihydroquinolines are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

- Oxidation: This compound can be oxidized to form corresponding quinolinones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Alkylation: The amine group can undergo alkylation reactions to form N-alkyl derivatives, which can be achieved using alkyl halides in the presence of bases .

- Cyclization: It can also serve as a precursor for further cyclization reactions leading to more complex heterocycles .

3,4-Dihydroquinolin-2-amine exhibits notable biological activities. Studies have indicated its potential as an anticonvulsant agent, particularly through its interaction with the gamma-aminobutyric acid A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system . Additionally, derivatives of this compound have shown antimicrobial properties and have been explored for their effects against various pathogens.

Several synthetic methods have been developed for the preparation of 3,4-dihydroquinolin-2-amine:

- One-Pot Reactions: Utilizing readily available starting materials such as o-aminoacetophenones and aromatic aldehydes under mild conditions with Lewis acid catalysts has proven effective .

- Tandem Reactions: These involve multiple steps in a single reaction vessel, often leading to higher yields and reduced reaction times compared to traditional methods .

- Redox-Neutral Processes: Recent advancements include redox-triggered switchable synthesis techniques that allow for the selective formation of various substituted dihydroquinolines .

The applications of 3,4-dihydroquinolin-2-amine are diverse:

- Pharmaceuticals: Its derivatives are being investigated for use in treating neurological disorders such as epilepsy and anxiety due to their interaction with neurotransmitter systems.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

- Material Science: Some derivatives may find applications in organic electronics and materials due to their unique electronic properties.

Research into the interaction of 3,4-dihydroquinolin-2-amine with biological targets has revealed its binding affinity for various receptors. Notably, studies have focused on its interaction with the gamma-aminobutyric acid A receptor, where it shows potential for modulating GABAergic activity, thus influencing seizure thresholds and anxiety levels . Furthermore, computational studies have been employed to model ligand-receptor interactions, aiding in the design of more potent analogs.

Several compounds share structural similarities with 3,4-dihydroquinolin-2-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2-Dihydroquinoline | Saturated nitrogen heterocycle | Often used as a building block in organic synthesis |

| 1,2,3,4-Tetrahydroquinoline | Fully saturated with four hydrogen atoms on the ring | Exhibits different pharmacological profiles |

| 2-Aminoquinoline | Contains an amino group at position 2 | Known for its anti-cancer properties |

| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Displays antioxidant activity |

The uniqueness of 3,4-dihydroquinolin-2-amine lies in its specific biological activity profiles and its ability to serve as a versatile intermediate in organic synthesis.

The structural exploration of 3,4-dihydroquinolin-2-amine originated in mid-20th century heterocyclic chemistry studies, with early synthetic routes relying on intramolecular Friedel-Crafts alkylation of N-arylpropionamide precursors. The compound gained prominence in the 2010s through systematic investigations into its antihypertensive potential, particularly when functionalized with guanidine moieties. A pivotal 2021 study demonstrated redox-triggered synthetic versatility, enabling controlled installation of substituents at the 3-position through hydride-transfer/N-dealkylation/N-acylation cascades. This breakthrough addressed long-standing challenges in regioselective modification of the dihydroquinoline core.

Chronological advancements include:

Structural Classification Within Quinoline-Based Compounds

3,4-Dihydroquinolin-2-amine (C₉H₁₀N₂, MW 146.19 g/mol) occupies a distinct position in the quinoline family due to:

- Partial saturation: The 3,4-dihydro configuration introduces ring puckering that alters π-conjugation compared to fully aromatic quinolines

- Amine positioning: The 2-amine group participates in hydrogen bonding networks while maintaining resonance with the heterocyclic nitrogen

- Tautomeric flexibility: Exists in equilibrium between enamine and imine forms, influencing reactivity

Key structural derivatives include:

- N-Benzyl variants: Introduced through reductive amination, enhancing lipophilicity

- Guanidine conjugates: Synthesized via nucleophilic displacement for ion channel modulation

- Halogenated analogs: Bromoalkyloxy derivatives enable further functionalization

Significance in Heterocyclic Medicinal Chemistry

The molecule's pharmacological relevance stems from three key features:

- Bioisosteric potential: Serves as a conformationally restricted analog of histamine and serotonin derivatives

- Metabolic stability: Partial saturation reduces oxidative degradation compared to fully aromatic quinolines

- Target versatility: Demonstrated activity against:

Current Research Landscape and Trends

Modern synthetic approaches focus on three paradigms:

- Redox economy: Utilizing inherent hydride transfer capabilities for cascade reactions

- Radical cyclization: Metal-free construction of the dihydroquinoline core from cinnamamides

- Hybrid architectures: Conjugation with coumarins and β-keto acids for dual-target inhibitors

Emerging applications exploit the scaffold's:

N-1 Substitution Patterns

The N-1 position of the 3,4-dihydroquinolin-2-amine scaffold represents a critical site for structural modifications that can significantly impact biological activity. Research has demonstrated that different N-1 substituents can drastically alter the pharmacological properties of these compounds [4]. Studies have shown that the affinity is very sensitive to changes in the N-1 substituent, with the n-pentyl residue appearing to be the preferred substitution pattern in certain series [5].

The N-1 position modifications have been explored through various substitution strategies. For instance, in the development of dopamine receptor ligands, the N-1 position was modified with different secondary aromatic pharmacophores to achieve selective D₂R or D₃R binding [4]. The 7-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety, inspired by the high affinity D₂R partial agonist/antagonist aripiprazole, was introduced at the N-1 position with various linkers including butyl, dodecanyl, and tetraethylene glycol chains [4].

Chain Length Effects

The length of the alkyl chain at the N-1 position has been shown to influence biological activity significantly. Studies have revealed that optimal chain lengths vary depending on the specific biological target and desired pharmacological effect [5]. For example, in certain quinoline-based inhibitors, the highest CB₂ affinity was obtained with an n-pentyl chain, while replacement with shorter or longer chains resulted in reduced activity [5].

| N-1 Substituent | Activity Level | Reference |

|---|---|---|

| n-Pentyl | Highest CB₂ affinity | [5] |

| Benzyl | Reduced activity | [5] |

| 4-Fluorobenzyl | Moderate activity | [5] |

| Tetraethylene glycol | Low affinity | [4] |

Pharmacophore Integration

The N-1 position has been utilized for the integration of additional pharmacophores to create hybrid molecules with enhanced or dual biological activities [6]. The design strategy involves connecting the 3,4-dihydroquinolin-2-amine core with other bioactive moieties through different lengths of carbon chain linkers. This approach has been successfully employed in the development of multifunctional compounds for various therapeutic applications [6].

C-Ring Substitution Patterns

Aromatic Ring Modifications

The benzene ring of the 3,4-dihydroquinolin-2-amine scaffold offers multiple positions for substitution, allowing for fine-tuning of biological activity and physicochemical properties. Studies have demonstrated that substitutions at positions 6 and 7 can significantly enhance activity, particularly with heteroatom-containing substituents [7].

The introduction of halogen substituents has been extensively studied, with different halogenation patterns showing distinct effects on molecular conformation and biological activity [8]. Research has shown that the position and type of halogen substitution can influence crystal packing and molecular conformational properties [8].

Hydroxyl and Methoxy Substitutions

Hydroxyl and methoxy substitutions on the aromatic ring have been shown to modulate both biological activity and physicochemical properties. The 7-hydroxy substitution pattern has been particularly significant in the development of various bioactive compounds [9]. Studies have demonstrated that the 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives can be synthesized efficiently through one-pot, three-component reactions [9].

Electron-Withdrawing and Donating Groups

The introduction of electron-withdrawing and electron-donating groups at various positions on the aromatic ring has been studied to understand their impact on biological activity. Research has shown that electron-withdrawing groups such as nitro groups can enhance inhibitory activity, while electron-donating groups like methoxy groups can provide different activity profiles [10].

| Position | Substituent | Effect | Reference |

|---|---|---|---|

| 6 | Iodo | Enhanced reactivity | [11] |

| 7 | Hydroxy | Improved activity | [9] |

| 6,7 | Dimethoxy | Moderate activity | [12] |

| 4 | Nitro | Enhanced inhibition | [10] |

C-2 Amine Functionalization

Primary Amine Modifications

The C-2 amine group represents a crucial functional handle for structural modifications of the 3,4-dihydroquinolin-2-amine scaffold. This position allows for the introduction of various substituents that can modulate biological activity, selectivity, and pharmacokinetic properties [13]. The derivatization of the amino group has been achieved through various synthetic approaches including reactions with arylsulfonyl isocyanates, aryl isocyanates, and condensation reactions with substituted benzoic acids [13].

Research has demonstrated that the C-2 amine functionalization can be accomplished through multiple synthetic pathways. For instance, the reaction with fluorescein isothiocyanate has been used to create fluorescently labeled derivatives for biological studies [13]. Additionally, condensation reactions with substituted benzoic acids in the presence of carbodiimides have provided access to amide derivatives with enhanced biological properties [13].

Acylation and Alkylation Strategies

Acylation and alkylation of the C-2 amine have been extensively explored to create derivatives with improved biological activity. The reaction with methylsulfonyl chloride has been used to introduce sulfonyl groups, while reaction with maleic anhydride has provided access to cyclic imide derivatives [13]. These modifications have been shown to affect the biological activity profile significantly.

The alkylation strategies have focused on the introduction of various alkyl and aryl groups to modulate the physicochemical properties of the compounds. Studies have shown that the length and nature of the alkyl chain can influence biological activity, with optimal chain lengths varying depending on the specific application [7].

Hybrid Formation

The C-2 amine position has been utilized for the formation of hybrid molecules by connecting the 3,4-dihydroquinolin-2-amine core with other pharmacophores. This approach has been particularly successful in the development of dual-acting compounds that can interact with multiple biological targets [6]. The design strategy involves the systematic variation of the linker length and the nature of the secondary pharmacophore to optimize biological activity.

Molecular Hybrid Development

Quinoline-Based Hybrids

The development of molecular hybrids based on the 3,4-dihydroquinolin-2-amine scaffold has emerged as a promising strategy for creating compounds with enhanced biological activity and improved pharmacological profiles [14]. These hybrids typically combine the quinoline core with other bioactive pharmacophores to achieve synergistic effects or dual mechanisms of action.

Research has demonstrated the successful development of various quinoline-based hybrids including quinoline-triazole hybrids, quinoline-indole-Schiff base derivatives, and ibuprofen-quinolinyl hybrids [10]. The quinoline-triazole hybrids have shown promising results, with compounds containing fluoro substitutions on the triazole ring demonstrating enhanced activity [10].

Pharmacophore Integration Strategies

The integration of different pharmacophores with the 3,4-dihydroquinolin-2-amine core has been achieved through various synthetic strategies. The most common approach involves the connection of the quinoline core with secondary pharmacophores through flexible linkers of varying lengths [6]. This strategy allows for the optimization of the spatial relationship between the different pharmacophoric elements.

Studies have shown that the nature of the linker and its length can significantly impact the biological activity of the resulting hybrid compounds [10]. For example, in ibuprofen-quinolinyl hybrids, the alkyl chain length connecting the two pharmacophores influences bioactivity, with 3-carbon alkyl linkers showing superior anti-inflammatory activity compared to 4 and 6-carbon linkers [10].

Dual-Target Compounds

The development of dual-target compounds based on the 3,4-dihydroquinolin-2-amine scaffold has been particularly successful in creating molecules that can simultaneously interact with multiple biological targets [6]. This approach has been employed in the development of compounds for neurodegenerative diseases, where the quinoline core is designed to inhibit monoamine oxidase B (MAO-B) and interact with the peripheral anionic site of acetylcholinesterase [6].

| Hybrid Type | Target | Activity Range | Reference |

|---|---|---|---|

| Quinoline-Triazole | α-Glucosidase | IC₅₀ 0.23-101.0 μM | [10] |

| Quinoline-Indole | Antiproliferative | IC₅₀ 1.24-4.95 μM | [10] |

| Ibuprofen-Quinolinyl | Anti-inflammatory | Variable | [10] |

Isosteric Replacement Effects

Bioisosteric Modifications

Isosteric replacement represents a fundamental strategy in medicinal chemistry for modifying the 3,4-dihydroquinolin-2-amine scaffold while maintaining or improving biological activity [15]. The objective of bioisosteric replacement is to create new molecules with similar biological properties to the parent compound while potentially improving pharmacokinetic properties, reducing toxicity, or modifying selectivity [15].

Research has demonstrated various bioisosteric replacements for different functional groups within the quinoline scaffold. For instance, the replacement of hydrogen with deuterium has been employed to modulate metabolism through kinetic isotope effects [15]. Studies have shown that deuteration can reduce the rate of metabolism by up to 50% in vitro, providing a strategy for improving drug half-life [15].

Heteroatom Replacements

The systematic replacement of carbon atoms with nitrogen or other heteroatoms has been explored to create quinazoline and other heterocyclic analogs of the 3,4-dihydroquinolin-2-amine scaffold [16]. These modifications can significantly alter the electronic properties and biological activity of the compounds.

Studies have shown that the introduction of nitrogen atoms at different positions can create compounds with distinct biological profiles. For example, the replacement of carbon with nitrogen at specific positions has been used to create potent anticancer agents with improved selectivity [16].

Functional Group Isosteres

The replacement of functional groups with isosteric equivalents has been systematically studied to understand structure-activity relationships. Common isosteric replacements include the substitution of carbonyl groups with sulfonyl groups, the replacement of amino groups with hydroxyl groups, and the exchange of methyl groups with fluorine atoms [15].

Research has demonstrated that thiazol-2-yl amine can serve as an isosteric replacement for pyrazol-3-yl amine during the development of specific enzyme inhibitors [17]. This replacement strategy has been successfully employed in the identification of potent and selective inhibitors with improved pharmacological properties.

| Original Group | Isosteric Replacement | Effect | Reference |

|---|---|---|---|

| -NH₂ | -OH | Altered H-bonding | [15] |

| -CH₃ | -F | Size similarity | [15] |

| -CO₂H | -CONH₂ | Reduced acidity | [15] |

| Pyrazol-3-yl | Thiazol-2-yl | Improved selectivity | [17] |

Structure-Activity Relationships

Biological Activity Correlation

The structure-activity relationship (SAR) studies of 3,4-dihydroquinolin-2-amine derivatives have revealed important insights into the molecular features required for biological activity [7]. These studies have demonstrated that structural modifications at different positions of the scaffold can have profound effects on potency, selectivity, and pharmacokinetic properties.

Research has shown that the biological activity of these compounds is highly dependent on the substitution pattern and the nature of the substituents [7]. For example, studies on quinoline derivatives as potential antitumor agents have revealed that large and bulky alkoxy substituents at position 7 might be beneficial for antiproliferative activity, while amino side chain substituents at position 4 facilitate the antiproliferative activity [7].

Pharmacophore Requirements

The identification of essential pharmacophoric features has been crucial for the rational design of new 3,4-dihydroquinolin-2-amine derivatives. Studies have demonstrated that certain structural features are critical for maintaining biological activity, while others can be modified to improve selectivity or pharmacokinetic properties [18].

Pharmacophore modeling studies have revealed that most active compounds contain specific hydrogen bond acceptor and hydrophobic features that are essential for binding to biological targets [18]. The mapping of these pharmacophoric features has provided valuable insights for the design of new compounds with improved activity profiles.

Quantitative Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) studies have been employed to develop predictive models for the biological activity of 3,4-dihydroquinolin-2-amine derivatives [19]. These studies have utilized various molecular descriptors to correlate structural features with biological activity, providing tools for the rational design of new compounds.

The development of 3D-QSAR models has been particularly valuable for understanding the spatial requirements for biological activity [20]. These models have revealed favorable and unfavorable regions for substitution, providing guidance for the design of new derivatives with improved activity profiles.